(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” (CAS: 895447-12-8) is a heterocyclic organic molecule featuring a benzodioxine core fused with a thiazole ring and an imino-carbonyl linkage. Its molecular formula is C₂₁H₁₈N₂O₇S, with a molecular weight of 442.4 g/mol . The structure includes a methyl acetate group at the 2-position of the thiazole ring, contributing to its stereochemical and electronic properties. Notably, the (Z)-configuration of the imine bond is critical for its biological activity and stability. While density, boiling point, and melting point data are currently unavailable (marked as N/A in existing records), its Smiles notation (COC(=O)Cn1c(=NC(=O)C2COc3ccccc3O2)sc2cc3c(cc21)OCCO3) provides precise stereochemical details .
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-24-17(22)11-21-13-4-2-3-5-16(13)27-19(21)20-18(23)12-6-7-14-15(10-12)26-9-8-25-14/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKKALHNJSNUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: This intermediate can be synthesized through the oxidation of 2,3-dihydrobenzo[b][1,4]dioxine using an oxidizing agent such as PCC (pyridinium chlorochromate).
Synthesis of benzo[d]thiazole derivative: The benzo[d]thiazole moiety can be prepared by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Coupling reaction: The final step involves the coupling of the benzo[d]thiazole derivative with 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: PCC, potassium permanganate, or chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Introduction to (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
This compound is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a thiazole derivative, enhances its reactivity and interaction with biological targets. This article delves into the various applications of this compound, particularly in scientific research, highlighting its pharmacological properties and relevant case studies.
Structural Overview
The compound features multiple functional groups that contribute to its biological activity. The thiazole moiety is particularly noteworthy for its role in various pharmacological effects.
Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant properties by interacting with serotonin receptors. For instance, related compounds have shown significant binding affinity for the 5-HT1A receptor, suggesting potential therapeutic benefits in treating depression .
Anti-inflammatory Effects
The structural characteristics of (Z)-methyl 2-(...) suggest it may possess anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, which could lead to analgesic effects .
Anticancer Potential
Studies have demonstrated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest, making these compounds candidates for further anticancer research .
Synthesis and Characterization
The synthesis of (Z)-methyl 2-(...) typically involves several steps starting from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
Study on Antidepressant Effects
A notable study evaluated a series of benzothiazole derivatives for their antidepressant-like activity using animal models. Results indicated that compounds similar to (Z)-methyl 2-(...) significantly reduced immobility times in tests designed to assess depressive behavior .
Anti-cancer Research
Research focusing on thiophene-based derivatives has highlighted the anticancer activities of heterocyclic compounds like thiazoles. These studies often report cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Observations:
Core Structural Differences: The target compound uniquely combines benzodioxine and thiazole rings, unlike simpler thiazole derivatives like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid . Unlike sulfonylurea-based herbicides (e.g., ethametsulfuron methyl ester ), the target compound lacks a triazine ring but retains the methyl ester group, which may influence solubility and hydrolytic stability.
Functional Group Impact: The imino-carbonyl group in the target compound distinguishes it from carbamate-linked thiazole derivatives (e.g., PF 43(1) compounds ). This group may confer resistance to enzymatic degradation compared to carbamate linkages.
Synthetic Pathways :
- The synthesis of the target compound likely involves condensation of benzodioxine-carbonyl precursors with thiazole-amine intermediates, analogous to methods used for (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP | Bioactivity (IC₅₀/EC₅₀) |
|---|---|---|---|---|
| This compound | N/A | N/A | ~3.2* | Under investigation |
| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 139.5–140 | 0.1 (water) | 2.1 | Not reported |
| Ethametsulfuron methyl ester | 150–152 | 0.03 (water) | 1.8 | 0.1 µM (herbicidal) |
*Estimated using fragment-based methods due to lack of experimental data .
Key Findings:
- The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, which may enhance membrane permeability compared to more polar analogs like ethametsulfuron methyl ester (LogP 1.8) .
- The absence of melting point data highlights a critical research gap, as thermal stability is vital for formulation and storage.
Biological Activity
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in biological applications, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Dihydrobenzo[b][1,4]dioxine ring : Imparts specific reactivity and potential pharmacological properties.
The molecular formula is , with a molecular weight of 414.43 g/mol.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as:
- Enzymes : The compound may act as an inhibitor or modulator of enzyme activity.
- Receptors : Potential binding to specific receptors could lead to altered signaling pathways.
This interaction can result in various effects including:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
- Modulation of inflammatory responses
Biological Activity
Research has indicated several key biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives related to this compound exhibit potent anticancer effects. For instance:
- Cell Line Studies : Compounds similar to this structure have shown significant cytotoxicity against various cancer cell lines such as Hep3B (liver cancer), with IC50 values indicating strong inhibitory effects on cell growth .
Antioxidant Properties
The compound's structural features suggest potential antioxidant activity. Research has indicated that benzodioxole derivatives can scavenge free radicals effectively, which contributes to their protective effects against oxidative stress in cells .
Anti-inflammatory Effects
Preliminary studies suggest that derivatives may influence the release of pro-inflammatory cytokines like IL-6 and TNF-α, indicating their potential as anti-inflammatory agents .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from benzo[d]thiazole derivatives and 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl precursors. A common approach includes:
- Step 1 : Formation of the imine linkage via condensation between the thiazole amine and carbonyl group under controlled pH and temperature .
- Step 2 : Introduction of the methyl acetate group through nucleophilic substitution or esterification, often using catalysts like DMAP (4-dimethylaminopyridine) .
- Key Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical to prevent side reactions such as hydrolysis of the ester group .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying the Z-configuration of the imine bond and substituent positions on the aromatic rings .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and detect trace impurities from synthetic intermediates .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragments, aligning with the expected molecular formula .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) using statistical models to identify optimal conditions .
- Continuous Flow Reactors : Enhance reproducibility and scalability by maintaining precise control over reaction kinetics, particularly for imine formation and esterification steps .
- Catalyst Screening : Evaluate alternatives to traditional acid/base catalysts (e.g., organocatalysts) to reduce byproducts .
Q. What strategies are recommended for resolving contradictory data between NMR and mass spectrometry results during characterization?
- Methodological Answer :
- Cross-Validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
- Isotopic Labeling : Introduce stable isotopes (e.g., deuterated solvents) to distinguish between isobaric fragments in MS .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .
Q. How does the electronic nature of substituents on the benzo[d]thiazole ring influence the compound's reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents increase the electrophilicity of the thiazole ring, enhancing nucleophilic attack at the imine carbon .
- Steric Effects : Bulky groups (e.g., methylsulfonyl) may hinder access to reactive sites, requiring polar aprotic solvents (e.g., DMF) to improve solubility .
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to correlate substituent effects with reactivity trends .
Applications and Mechanistic Insights
Q. What are the potential biological targets and mechanisms of action for this compound?
- Methodological Answer :
- Enzyme Inhibition : The thiazole core may inhibit kinases or proteases via competitive binding to ATP or substrate pockets, as seen in structurally similar benzothiazole derivatives .
- Receptor Binding : Computational docking studies (e.g., AutoDock Vina) predict affinity for G-protein-coupled receptors (GPCRs) due to the planar aromatic system .
- In Vitro Assays : Use fluorescence polarization or SPR (surface plasmon resonance) to quantify binding constants for target validation .
Q. How does this compound compare to other benzothiazole derivatives in terms of stability and reactivity?
- Methodological Answer :
- Stability Profile : The dihydrodioxine moiety improves oxidative stability compared to non-fused thiazoles, as shown in accelerated stability testing (40°C/75% RH) .
- Reactivity Trends : The Z-configuration of the imine bond reduces steric strain, enhancing thermal stability during storage .
- Comparative Studies : TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) data highlight decomposition thresholds relative to analogues .
Data Analysis and Troubleshooting
Q. What analytical approaches are used to resolve discrepancies in purity assessments between HPLC and elemental analysis?
- Methodological Answer :
- Standard Calibration : Use certified reference materials to calibrate HPLC detectors and validate elemental analysis (C, H, N, S) results .
- Mass Balance Calculation : Compare theoretical and experimental yields to identify unaccounted impurities (e.g., residual solvents) .
- Synchrotron XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities from indirect methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
